molecular formula C36H28O16 B2692676 (R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid CAS No. 144608-09-3

(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid

Cat. No. B2692676
M. Wt: 716.604
InChI Key: KROVXXIIXUFKOO-NGJWAYPNSA-N
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Description

®-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[®-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid , often abbreviated as ®-DHPB , is a natural product found in certain plant species, including Lycopus lucidus and Lycopus asper. It belongs to the class of compounds known as polyphenols and exhibits intriguing biological properties.



Synthesis Analysis

The synthesis of ®-DHPB involves intricate steps, including the enzymatic conversion of precursor molecules. Researchers have investigated various synthetic routes to obtain this compound, aiming to explore its potential applications.



Molecular Structure Analysis

The molecular formula of ®-DHPB is C36H28O16 , with a molecular weight of approximately 716.6 g/mol . Its chemical structure comprises several functional groups, including hydroxyls, carboxylic acids, and benzofuran rings. The stereochemistry is crucial, as it exists in the ®-configuration.



Chemical Reactions Analysis

®-DHPB can participate in various chemical reactions, such as esterification, hydrolysis, and oxidation. These reactions influence its stability, bioavailability, and interactions with other molecules.



Physical And Chemical Properties Analysis


  • Solubility : ®-DHPB is sparingly soluble in water but dissolves readily in organic solvents.

  • Melting Point : The compound’s melting point lies within a specific temperature range.

  • UV-Vis Absorption : ®-DHPB absorbs light in the UV-Vis spectrum due to its conjugated system.

  • Stability : The stability of ®-DHPB under various conditions impacts its shelf life and practical use.


Safety And Hazards


  • ®-DHPB is generally considered safe for in vitro studies. However, further toxicological assessments are necessary before any potential therapeutic applications.

  • As with any chemical, proper handling, storage, and disposal protocols should be followed.


Future Directions


  • Biological Investigations : Explore ®-DHPB’s effects on cellular processes, including its potential as an anti-inflammatory or anticancer agent.

  • Formulation Development : Investigate suitable delivery systems (e.g., nanoparticles, liposomes) to enhance ®-DHPB’s bioavailability.

  • Clinical Studies : Evaluate its safety and efficacy in animal models and eventually in human trials.


properties

IUPAC Name

(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-5-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O16/c37-21-5-1-17(10-24(21)40)13-28(34(45)46)50-30(44)8-3-16-9-20-31(32(52-33(20)27(43)12-16)19-4-7-23(39)26(42)15-19)36(49)51-29(35(47)48)14-18-2-6-22(38)25(41)11-18/h1-12,15,28-29,37-43H,13-14H2,(H,45,46)(H,47,48)/b8-3+/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVXXIIXUFKOO-NGJWAYPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3=C(C(=C2)O)OC(=C3C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC3=C(C(=C2)O)OC(=C3C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3,4-Dihydroxyphenyl)-2-[3-[7-hydroxy-2-(3,4-dihydroxyphenyl)-3-[[(R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]oxycarbonyl]benzofuran-5-yl]propenoyloxy]propionic acid

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